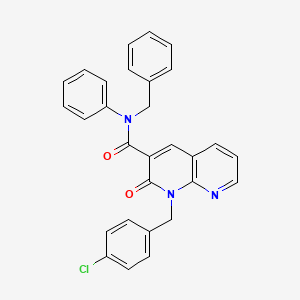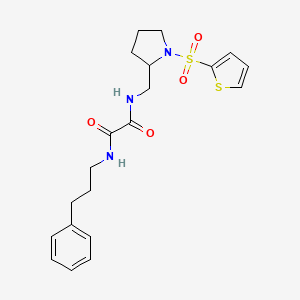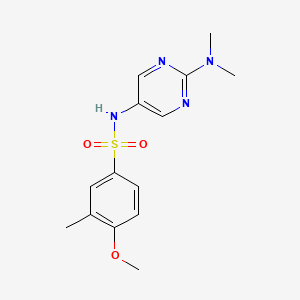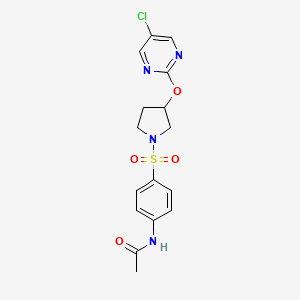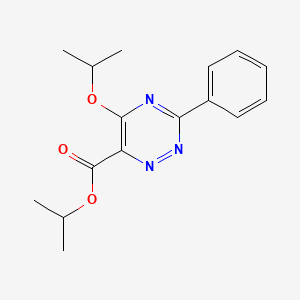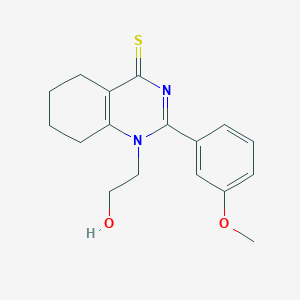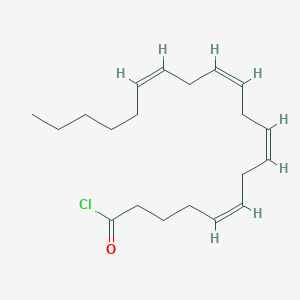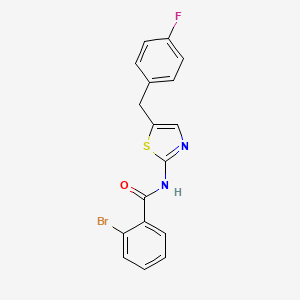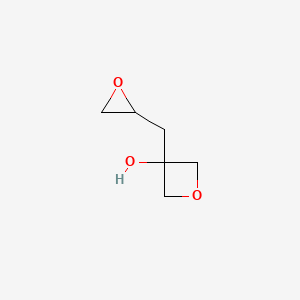
3-(Oxiran-2-ylmethyl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Oxiran-2-ylmethyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . The compound is in liquid form .
Synthesis Analysis
The synthesis of oxetane derivatives, such as “this compound”, often involves the ring-opening of epoxides . A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide, has been reported . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The formation of oxetane rings from an epoxide requires moderate heating and has been modeled computationally at the density functional theory MP2 level of theory . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Mécanisme D'action
The mechanism of action of 3-(Oxiran-2-ylmethyl)oxetan-3-ol is not well understood, but it is believed to act as a crosslinking agent in polymerization reactions. The presence of the oxetane ring in the molecule allows it to undergo ring-opening reactions, which can lead to the formation of crosslinks between polymer chains.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is believed to have low toxicity and is not expected to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Oxiran-2-ylmethyl)oxetan-3-ol in lab experiments is its high reactivity, which allows for efficient polymerization reactions. However, its high ring strain can also make it challenging to work with, as it can lead to unwanted side reactions. Additionally, its limited solubility in common solvents can also present challenges in lab experiments.
Orientations Futures
There are several future directions for the research and development of 3-(Oxiran-2-ylmethyl)oxetan-3-ol. One area of interest is in the development of new methods for the synthesis of this compound, which could improve its efficiency and scalability. Another area of interest is in the synthesis and characterization of new polyoxetane polymers with unique properties for various applications. Additionally, there is potential for the use of this compound in the development of new materials for drug delivery and tissue engineering applications.
Méthodes De Synthèse
The synthesis of 3-(Oxiran-2-ylmethyl)oxetan-3-ol can be achieved through several methods, including the reaction of epichlorohydrin with ethylene oxide in the presence of a base catalyst. Another method involves the reaction of epichlorohydrin with sodium hydroxide, followed by the addition of 2-butanol and heating. The resulting product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés de l'oxétane
Le composé est utilisé dans la synthèse de nouveaux dérivés de l'oxétane . Ces dérivés ont stimulé de nombreuses études sur la synthèse de nouveaux dérivés de l'oxétane .
Formation de l'oxétane par ouverture d'époxyde
Le composé joue un rôle crucial dans la formation de l'oxétane par ouverture d'époxyde avec le ylure de triméthyloxosulfonium . Ce processus implique la formation initiale de l'époxyde suivie d'une ouverture de cycle .
Accès à une gamme de dérivés de l'oxétane
Le composé est utilisé pour accéder à une gamme de dérivés de l'oxétane . Ceci est réalisé en traitant des époxydes monosubstitués avec du méthylidène-diméthyloxosulfonium .
Formation du motif 2-hydroxyméthyloxétane
Le composé est utilisé dans la formation du motif 2-hydroxyméthyloxétane . Ce motif se forme avec un bon rendement après la déprotection de l'acétal .
Synthèse d'esters β-hydroxy
Le composé est utilisé dans la synthèse d'esters β-hydroxy . Une réaction d'ouverture de cycle hautement régiosélective d'époxydes terminaux avec l'acide 2-bromobenzoïque catalysée par le bromure de tétrabutylammonium a été réalisée .
Préparation de l'oxétane-3-ol
Le composé peut être préparé efficacement avec un bon rendement en utilisant un protocole qui implique une réaction d'ouverture de cycle d'époxydes terminaux avec l'acide 2-bromobenzoïque .
Safety and Hazards
The safety data sheet for a related compound, Oxetan-3-ol, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(oxiran-2-ylmethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWHDSFCZOWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2(COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2451398.png)
![3-((4-methyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2451399.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2451409.png)
